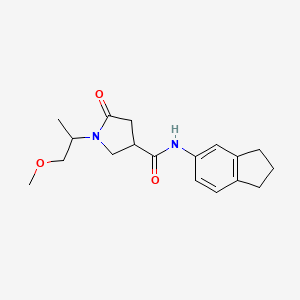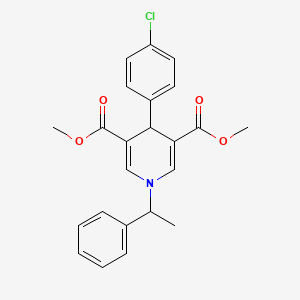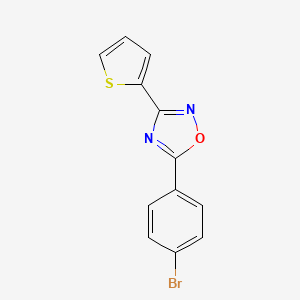![molecular formula C15H21ClN2O5S B5319971 3-chloro-4-ethoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5319971.png)
3-chloro-4-ethoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-ethoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is a potent inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancers. This compound has been extensively studied for its potential use in cancer therapy.
Wirkmechanismus
The mechanism of action of 3-chloro-4-ethoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase IX (this compound). This compound is overexpressed in many types of cancers and plays a role in tumor progression. Inhibition of this compound by this compound leads to a decrease in pH in the tumor microenvironment, which in turn inhibits the growth and metastasis of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its inhibition of this compound. This inhibition leads to a decrease in the pH of the tumor microenvironment, which can have a number of downstream effects. For example, it can inhibit the growth and metastasis of cancer cells, as well as increase the efficacy of chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-chloro-4-ethoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide in lab experiments is its specificity for this compound. This makes it a useful tool for studying the role of this compound in cancer progression. However, the compound also has some limitations. For example, it can be difficult to synthesize and may not be readily available in large quantities.
Zukünftige Richtungen
There are a number of future directions for research on 3-chloro-4-ethoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide. One area of focus could be on developing more efficient synthesis methods for the compound. Another area of research could be on developing new derivatives of the compound with improved efficacy and selectivity. Additionally, there is potential for using this compound in combination with other cancer therapies to increase their effectiveness. Finally, more research is needed to fully understand the downstream effects of inhibiting this compound and how this can be leveraged for cancer therapy.
Synthesemethoden
The synthesis of 3-chloro-4-ethoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with ethyl 2-oxo-2-(4-morpholinyl)acetate in the presence of sodium hydride. The resulting compound is then treated with methyl iodide to yield the final product.
Wissenschaftliche Forschungsanwendungen
The main application of 3-chloro-4-ethoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide is in cancer therapy. The overexpression of this compound in many types of cancers makes it an attractive target for cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells both in vitro and in vivo.
Eigenschaften
IUPAC Name |
3-chloro-4-ethoxy-N-methyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O5S/c1-3-23-14-5-4-12(10-13(14)16)24(20,21)17(2)11-15(19)18-6-8-22-9-7-18/h4-5,10H,3,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJSSRGQBGUTHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N(C)CC(=O)N2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-diazepane](/img/structure/B5319894.png)
![3-fluoro-N-{1-[1-(2-methoxy-2-methylpropanoyl)piperidin-4-yl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5319914.png)
![ethyl 1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B5319922.png)
![5-(2-butoxybenzylidene)-2-[4-(1-naphthyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B5319929.png)


![4'-(hydroxymethyl)-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5319953.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-cyclohexyl-2-furamide](/img/structure/B5319972.png)
amino]methyl}-7-methylquinolin-2(1H)-one](/img/structure/B5319980.png)

![N-(4-chlorophenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5319994.png)
![1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-ol](/img/structure/B5320000.png)